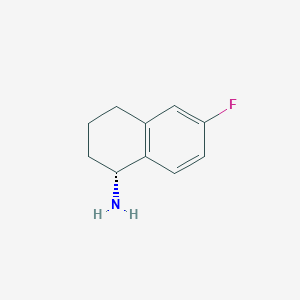

1-(2-Fluoro-4-methyl-phenyl)-ethylamine

Vue d'ensemble

Description

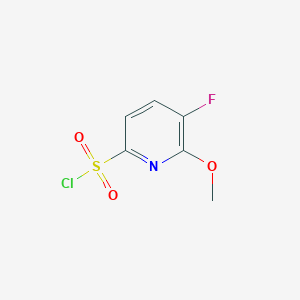

The compound “2-Fluoro-4-methylphenylboronic acid” has a molecular formula of CHBFO and an average mass of 153.947 Da . Another related compound is “(2-FLUORO-4-METHYL-PHENYL)-HYDRAZINE” with a CAS number of 5596-75-8 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-4-methyl-aniline” are provided in one of the resources . It has a density of 1.1±0.1 g/cm3, a boiling point of 196.5±0.0 °C at 760 mmHg, and a melting point of 3 °C .

Applications De Recherche Scientifique

Analytical Characterizations and Syntheses

Research has been conducted on substances based on the 1,2-diarylethylamine template, including 1-(2-Fluoro-4-methyl-phenyl)-ethylamine, for various potential clinical applications. A study by Dybek et al. (2019) focused on the synthesis and analytical characterization of a related compound, fluorolintane, and its isomers. This research includes detailed analyses using mass spectrometry, chromatography, and spectroscopy methods, highlighting the complexities in differentiating between isomers of such compounds (Dybek et al., 2019).

Dopamine Receptor Affinities

The compound's relevance in neurochemistry is evident in a study by Claudi et al. (1990), where derivatives of this compound were synthesized and evaluated for their binding affinities to dopamine receptors. This research indicates the potential significance of this compound in understanding and potentially manipulating dopamine-related neural processes (Claudi et al., 1990).

Asymmetric Synthesis

The enantioselective synthesis of compounds like this compound is another area of focus. Bringmann and Geisler (1990) described a method for the asymmetric synthesis of the compound, emphasizing the importance of stereochemistry in the pharmacological properties of such molecules (Bringmann & Geisler, 1990).

Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, related to this compound, have been studied for their potential antidepressant activity. Yardley et al. (1990) explored their ability to inhibit neurotransmitter uptake and showed promising results in rodent models, suggesting the potential application of such compounds in the treatment of depression (Yardley et al., 1990).

Thermodynamic Functions

Lee et al. (2009) conducted a computational study on molecular conformations of this compound, exploring its thermodynamic functions. This research provides insights into the structural and energetic aspects of such compounds, which can be crucial for understanding their behavior in biological systems (Lee et al., 2009).

Monoamine Oxidase Inhibition

Yoshida et al. (2004) investigated fluorinated phenylcyclopropylamines, a class including this compound, for their ability to inhibit monoamine oxidase A and B. This study contributes to the understanding of how structural modifications, like fluorination, can impact the pharmacological properties of these compounds (Yoshida et al., 2004).

Structural Motifs

Mayorkas et al. (2016) explored the structural motifs of this compound conformers. Their research, involving spectroscopic measurements and quantum chemical calculations, sheds light on the conformations of such molecules, which is essential for understanding their interactions in biological systems (Mayorkas et al., 2016).

Safety and Hazards

Orientations Futures

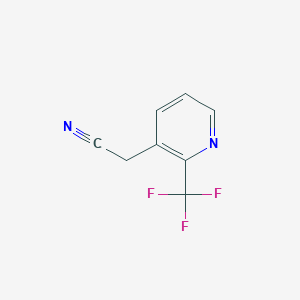

A review of FDA-approved trifluoromethyl group-containing drugs over the past 20 years provides insights into the potential future directions for similar compounds . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Propriétés

IUPAC Name |

1-(2-fluoro-4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYGWJREJLLXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)

![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1396086.png)